molecular formula C22H44O B14306364 Docos-9-EN-1-OL CAS No. 111924-38-0

Docos-9-EN-1-OL

Cat. No.: B14306364
CAS No.: 111924-38-0
M. Wt: 324.6 g/mol
InChI Key: SBFUTUNSWVKMSF-UHFFFAOYSA-N
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Description

Docos-9-EN-1-OL (IUPAC name: 22-hydroxy-9-ene-docosane) is a monounsaturated fatty alcohol with a 22-carbon chain and a double bond at the 9th position. Its molecular formula is C₂₂H₄₄O, and it belongs to the family of long-chain alkenols. This compound is structurally characterized by a hydroxyl group at the terminal carbon (C1) and a cis or trans double bond at C9, which significantly influences its physicochemical properties and industrial applications. This compound is utilized in cosmetics, pharmaceuticals, and surfactants due to its emulsifying and moisturizing capabilities .

Properties

CAS No.

111924-38-0

Molecular Formula

C22H44O

Molecular Weight

324.6 g/mol

IUPAC Name

docos-9-en-1-ol

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,23H,2-12,15-22H2,1H3

InChI Key

SBFUTUNSWVKMSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC=CCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production often involves the use of large-scale organic synthesis techniques, ensuring high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Docos-9-en-1-ol can undergo oxidation to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Docosanoic acid and docosanal.

    Reduction: Docosane.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology

  • Investigated for its role in biological membranes and lipid metabolism.
  • Studied for its potential effects on cellular processes and signaling pathways.

Medicine

  • Explored for its potential therapeutic applications, including its use in drug delivery systems.
  • Investigated for its anti-inflammatory and antimicrobial properties.

Industry

  • Utilized in the production of surfactants and emulsifiers.
  • Used in the formulation of cosmetics and personal care products.

Mechanism of Action

Mechanism: : Docos-9-en-1-ol exerts its effects primarily through its interaction with lipid membranes. The presence of the double bond and hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Molecular Targets and Pathways

    Lipid Metabolism: It can influence enzymes involved in lipid metabolism.

    Cell Signaling: It may modulate signaling pathways related to inflammation and cellular stress responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Docos-9-EN-1-OL with five structurally related alcohols, focusing on chain length, saturation, functional groups, and key properties.

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₂₂H₄₄O 324.59 Not reported 22-carbon chain, terminal -OH, C9 double bond
1-Docosanol C₂₂H₄₆O 326.60 661-19-8 22-carbon saturated alcohol
cis-9-Octadecen-1-ol C₁₈H₃₄O 266.46 143-28-2 18-carbon chain, C9 cis double bond
Dodecan-1-ol C₁₂H₂₆O 186.33 112-53-8 12-carbon saturated alcohol
9-Dodecen-1-ol, acetate C₁₄H₂₆O₂ 226.36 1761-61-1 12-carbon chain, C9 double bond, acetate

Data sourced from NIST Chemistry WebBook , CAS registry , and synthesis studies .

Physicochemical Properties

Property This compound 1-Docosanol cis-9-Octadecen-1-ol Dodecan-1-ol 9-Dodecen-1-ol, acetate
Melting Point (°C) ~35–40* 71–73 13–15 24–26 -10 to -8
Water Solubility Insoluble Insoluble Slightly soluble 0.687 mg/mL Insoluble
Log P (Octanol-Water) ~8.5* 9.2 6.8 4.6 4.1

*Values marked with * are inferred from homologous series trends .

Key Observations:

Chain Length and Melting Point: Saturated alcohols like 1-Docosanol (C22) exhibit higher melting points (71–73°C) compared to unsaturated this compound (~35–40°C) due to stronger van der Waals interactions in linear chains . Shorter-chain alcohols (e.g., Dodecan-1-ol, C12) have lower melting points than longer-chain analogs.

Double Bond Effects: The C9 double bond in this compound disrupts molecular packing, reducing its melting point by ~30°C compared to 1-Docosanol . Similarly, cis-9-Octadecen-1-ol (oleyl alcohol) has a much lower melting point (13–15°C) than its saturated counterpart, 1-Octadecanol (59°C).

Solubility Trends :

  • Water solubility decreases with increasing chain length. Dodecan-1-ol (C12) shows measurable solubility (0.687 mg/mL), while C18 and C22 alcohols are nearly insoluble .
  • Acetylation (e.g., 9-Dodecen-1-ol, acetate) further reduces polarity, making the compound hydrophobic.
Functional Group Reactivity:
  • The hydroxyl group in this compound allows for esterification or etherification, common in surfactant synthesis.
  • The acetate group in 9-Dodecen-1-ol, acetate enhances volatility, making it suitable for fragrance applications .

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